
2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” likely belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” would likely involve a quinoline core with a fluorophenoxy group at the 2-position and a methyl group at the 8-position . The aldehyde functional group is typically represented by a carbonyl group (C=O) attached to an R group.Chemical Reactions Analysis
The chemical reactions involving “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” would depend on the specific conditions and reagents used. Generally, the aldehyde group is quite reactive and can undergo a variety of reactions, including oxidation to form carboxylic acids, reduction to form alcohols, and nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” would depend on its specific structure. For instance, the presence of the fluorophenoxy group could potentially increase the compound’s stability and affect its reactivity .Wissenschaftliche Forschungsanwendungen
Metal Ion Sensing
The quinoline derivative 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde, similar to the studied quinoline isomers, has potential applications in fluorescence sensing for metal ions such as Al³⁺ and Zn²⁺. These compounds can act as dual fluorescence chemosensors, showcasing significant fluorescence intensity changes upon metal ion binding, which could be beneficial for environmental monitoring and biochemical assays (Hazra et al., 2018).
Synthesis and Biological Evaluation
Quinoline derivatives, including those related to 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde, have been extensively studied for their synthetic and biological applications. These compounds serve as crucial intermediates for synthesizing fused or binary quinoline-cored heterocyclic systems. Their significant biological evaluation reveals potential antimicrobial and anticancer activities, underscoring their importance in medicinal chemistry (Hamama et al., 2018).
Chemosensors for pH and Metal Ions
Quinoline derivatives have been identified as ratiometric fluorescent chemosensors for pH, indicating potential applications in environmental and biological pH monitoring. These compounds exhibit specific fluorescence changes in different pH conditions, providing a straightforward method for pH detection. Moreover, the synthesis of quinoline-based ligands for the coordination of rare-earth metal(III) ions highlights their utility in developing new materials for optical, electronic, and catalytic applications (Halder et al., 2018).
Antimicrobial and Anticancer Properties
The structural modification of quinoline derivatives, including the introduction of the 2-(4-Fluorophenoxy) group, has led to the discovery of compounds with potent antimicrobial and anticancer properties. These compounds have been evaluated against various bacterial strains and cancer cell lines, demonstrating their potential as therapeutic agents (Salahuddin et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-8-methylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-11-3-2-4-12-9-13(10-20)17(19-16(11)12)21-15-7-5-14(18)6-8-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHUSTMTQWRCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

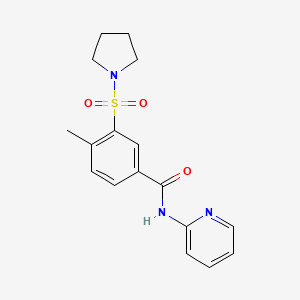
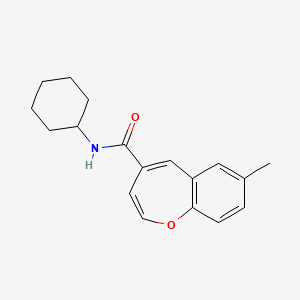
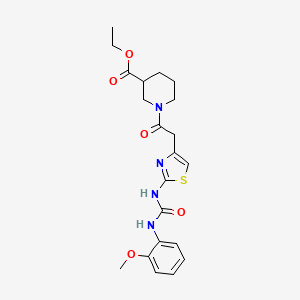
![N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586295.png)
![N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide](/img/structure/B2586297.png)
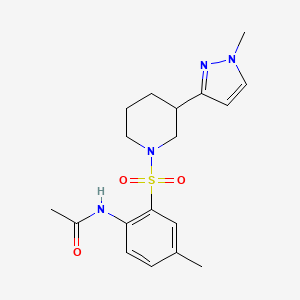
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2586301.png)



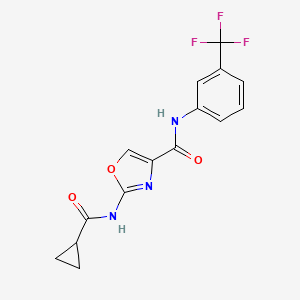
![Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate](/img/structure/B2586311.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2586314.png)